

A Head-to-Head Comparison of BET Inhibitors: Y06036 vs. JQ1

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Compound of Interest

Compound Name: Y06036

Cat. No.: B10800780

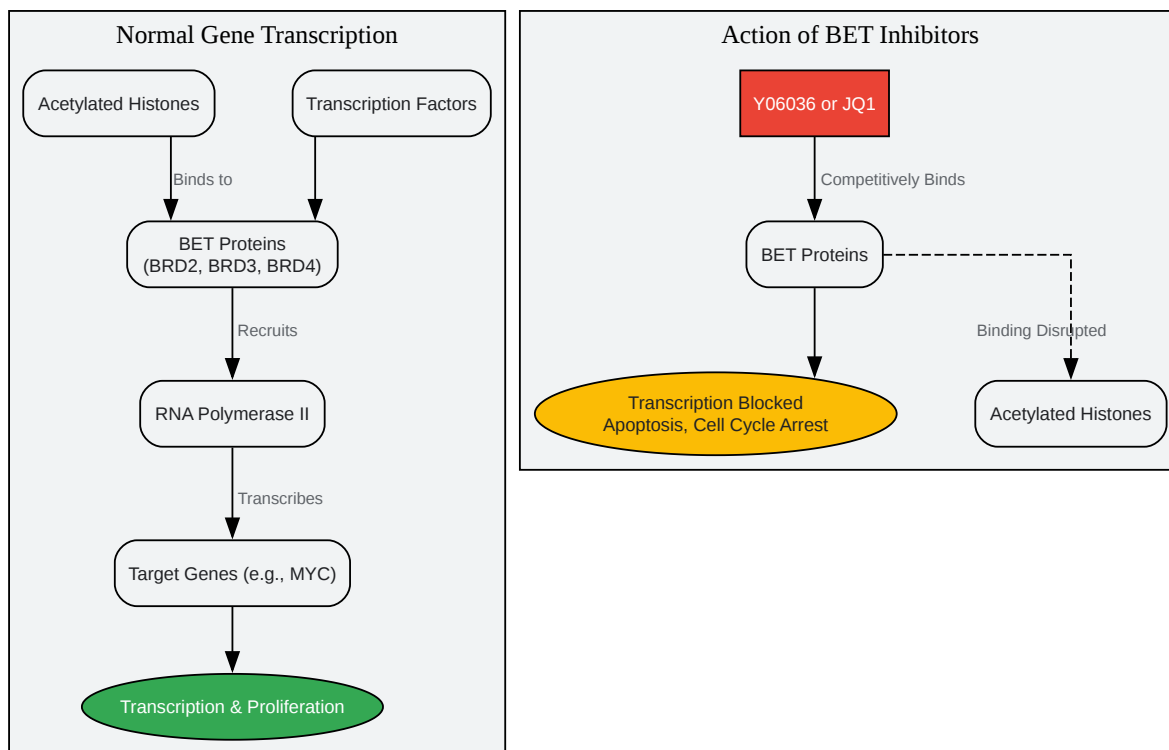
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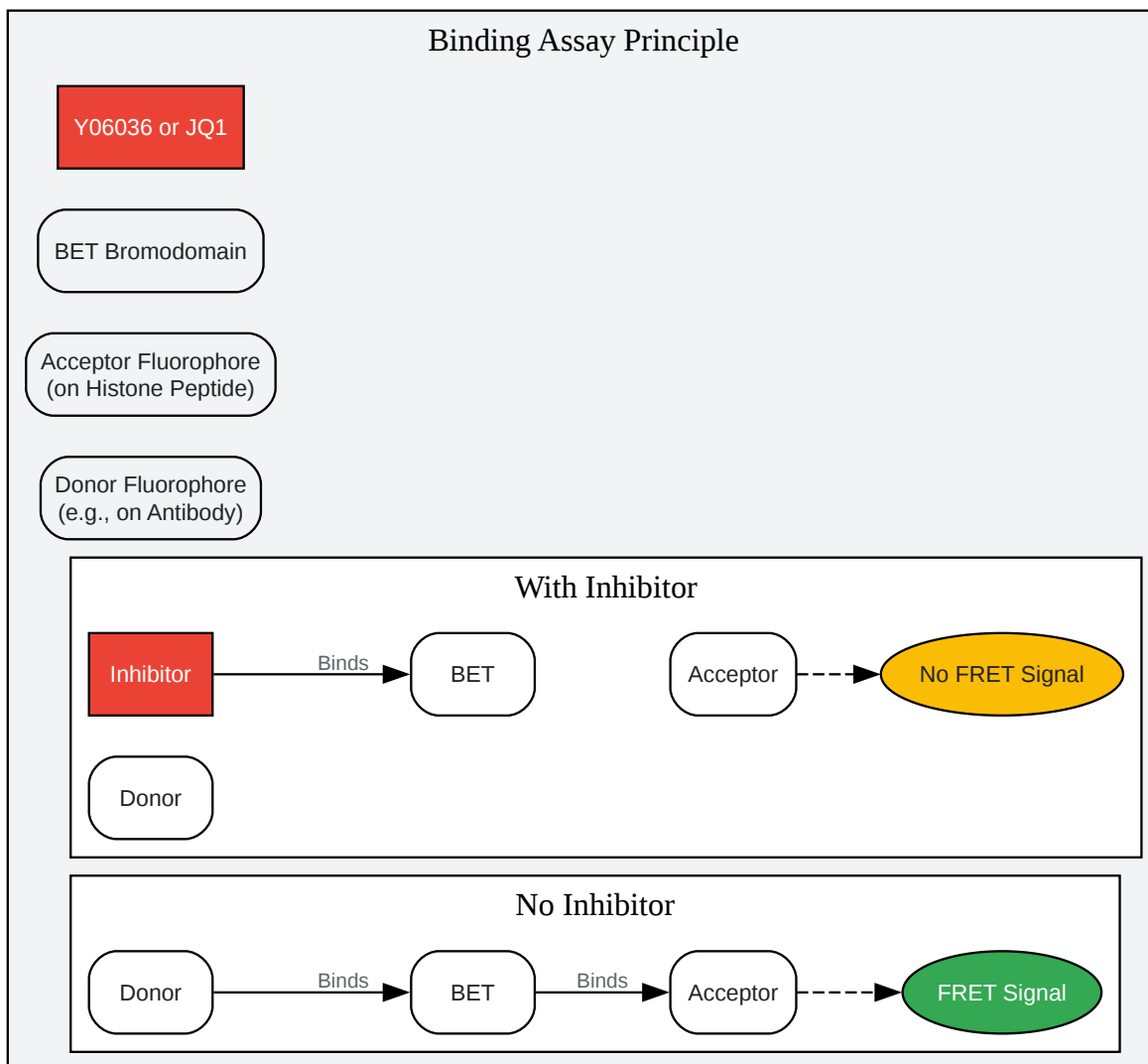
A Comprehensive Guide for Researchers and Drug Development Professionals

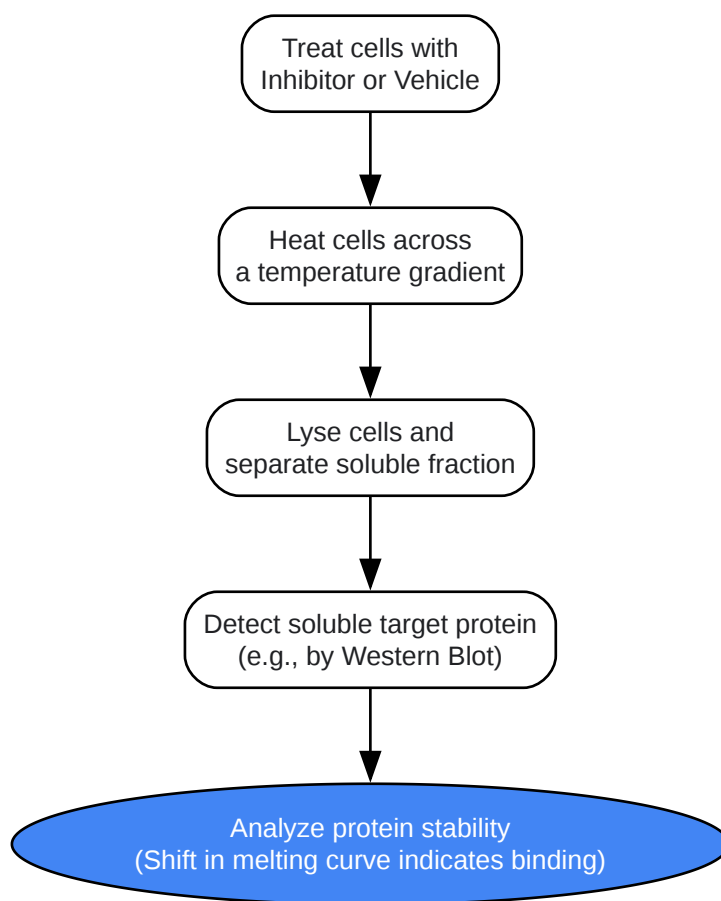
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and are implicated in a wide range of diseases, most notably cancer. These proteins act as epigenetic "readers" by recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. The development of small molecule inhibitors targeting BET bromodomains has opened up new avenues for therapeutic intervention. Among the numerous BET inhibitors developed, JQ1 is a well-characterized and widely used tool compound. This guide provides a detailed comparison of **Y06036**, a more recently developed BET inhibitor, with the benchmark compound JQ1, focusing on their biochemical affinity, cellular activity, and preclinical efficacy, particularly in the context of cancer.

Mechanism of Action: Competitive Inhibition of BET Bromodomains

Both **Y06036** and JQ1 function as competitive inhibitors of the acetyl-lysine binding pockets of BET bromodomains. By occupying these pockets, they displace BET proteins from chromatin, leading to the downregulation of target gene expression. A primary target of BET inhibitors is the proto-oncogene MYC, which is overexpressed in many cancers and plays a central role in cell proliferation, growth, and apoptosis. By suppressing MYC expression, BET inhibitors can induce cell cycle arrest and apoptosis in cancer cells.







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